BMS-332

Nav1.8 inhibition structure-activity relationship naphthyridine scaffold

BMS-332 is a precisely characterized Nav1.8 (SCN10A) inhibitor with an IC50 of 190 nM in human HEK293 patch-clamp assays. This compound provides a 3.1-fold potency advantage over its asymmetric analog, serving as a critical SAR benchmark for bis(4-fluorophenyl)methyl pharmacophore optimization in naphthyridine-carbonitrile inhibitor series. Ensure reproducible pain signaling research with this validated reference tool.

Molecular Formula C29H27F2N5O
Molecular Weight 499.6 g/mol
Cat. No. B12381880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-332
Molecular FormulaC29H27F2N5O
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C
InChIInChI=1S/C29H27F2N5O/c1-18-17-36(29(20-4-8-22(30)9-5-20)21-6-10-23(31)11-7-21)19(2)16-35(18)26-14-27(37)34(3)25-13-12-24(15-32)33-28(25)26/h4-14,18-19,29H,16-17H2,1-3H3/t18-,19+/m0/s1
InChIKeyXKXKEJGUONTNBW-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile: Baseline Profile for Nav1.8 Pain Research Procurement


8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile is a synthetic small-molecule Nav1.8 (SCN10A) channel inhibitor belonging to the 1,5-naphthyridine-2-carbonitrile chemotype. In whole-cell patch-clamp electrophysiology assays using HEK293 cells expressing human Nav1.8, the compound exhibits an IC50 value of 190 nM [1]. Structurally, the molecule contains a chiral (2S,5R)-2,5-dimethylpiperazine core bearing a bis(4-fluorophenyl)methyl group at the N4 position, linked to a 5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile scaffold [2]. This structural architecture is characteristic of a broader series of Nav1.8 inhibitors described in the medicinal chemistry literature for pain research applications.

Procurement-Specific Rationale: Why 8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile Cannot Be Interchanged with In-Class Nav1.8 Inhibitors


Nav1.8 inhibitor procurement for pain research cannot rely on generic substitution due to substantial compound-to-compound variability in potency, state-dependent channel inhibition profiles, and selectivity across the Nav1.x family. Within the naphthyridine-carbonitrile scaffold alone, inhibitory potency varies more than 30-fold across structurally similar analogs when tested under comparable assay conditions [1]. This steep SAR gradient means that even modest modifications to the piperazine N4 substituent or naphthyridine substitution pattern produce dramatically different pharmacological profiles—a phenomenon widely documented in Nav1.8 medicinal chemistry campaigns where state-dependence and isoform selectivity are exquisitely sensitive to subtle structural changes . The quantitative evidence below establishes the precise differentiation parameters that justify compound-specific procurement decisions over unvalidated alternatives.

Quantitative Differentiation Evidence for 8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile


Direct SAR Comparison: Bis(4-fluorophenyl)methyl vs. Asymmetric (2-fluorophenyl)(4-fluorophenyl)methyl Substitution

Within the same 1,5-naphthyridine-2-carbonitrile scaffold and identical (2S,5R)-2,5-dimethylpiperazine stereochemistry, the bis(4-fluorophenyl)methyl-substituted compound demonstrates 3.1-fold greater Nav1.8 inhibitory potency compared to the closely related asymmetric analog bearing a (2-fluorophenyl)(4-fluorophenyl)methyl group. This direct comparator pair isolates the contribution of the bis(4-fluorophenyl)methyl pharmacophore to target engagement. The target compound achieves an IC50 of 190 nM, whereas the asymmetric analog exhibits an IC50 of 580 nM [1].

Nav1.8 inhibition structure-activity relationship naphthyridine scaffold

SAR Within Bis(4-halophenyl)methyl Series: Fluorine vs. Chlorine Substitution Comparison

Among naphthyridine-carbonitrile derivatives bearing bis(4-halophenyl)methyl substituents, the bis(4-fluorophenyl)methyl-containing target compound exhibits 4.1-fold greater Nav1.8 inhibitory potency than the corresponding bis(4-chlorophenyl)methyl analog. The target compound achieves an IC50 of 190 nM, while the bis(4-chlorophenyl)methyl-substituted derivative demonstrates an IC50 of 770 nM [1]. This comparison highlights the importance of fluorine over chlorine substitution in the bis(4-halophenyl)methyl motif for maintaining target potency.

Nav1.8 inhibition halogen substitution naphthyridine SAR

Potency Differentiation Relative to Other Naphthyridine-Carbonitrile Scaffold Variants

The target compound demonstrates substantial potency differentiation from other naphthyridine-carbonitrile scaffold variants tested under the same assay system. The bis(4-fluorophenyl)methyl-substituted compound (IC50 = 190 nM) exhibits 10-fold greater potency than the 2,2-difluoro-1,3-benzodioxol-5-yl analog (IC50 = 1,900 nM) and 17.4-fold greater potency than the 7-chloro-substituted bis(4-fluorophenyl)methyl analog (IC50 = 3,300 nM) [1]. This potency ranking across the naphthyridine-carbonitrile chemotype establishes the target compound as the most potent member of this analog series tested under these conditions.

Nav1.8 inhibition naphthyridine scaffold SAR potency ranking

Physicochemical and ADME-Relevant Property Profile for Procurement Evaluation

The compound's physicochemical profile has been computationally characterized with molecular weight = 499.565 Da, calculated logP = 4.77, rotatable bond count = 4, hydrogen bond donor count = 0, hydrogen bond acceptor count = 6, and polar surface area = 65.16 Ų [1]. These parameters place the compound near the Lipinski Rule of Five thresholds (MW < 500, logP < 5), indicating potential oral bioavailability characteristics relevant for in vivo pain research applications. The bis(4-fluorophenyl)methyl substituent contributes to the elevated logP value, which may influence membrane permeability relative to more polar analogs within the naphthyridine-carbonitrile series.

physicochemical properties Lipinski's rule of five drug-likeness

Research and Industrial Application Scenarios for 8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile


Nav1.8 Pharmacological Tool Compound for In Vitro Pain Signaling Studies

The compound's characterized Nav1.8 inhibitory potency (IC50 = 190 nM) in HEK293-expressed human Nav1.8 patch-clamp assays [1] supports its use as a reference tool compound for in vitro electrophysiological investigations of Nav1.8-mediated pain signaling. The well-defined naphthyridine-carbonitrile scaffold and bis(4-fluorophenyl)methyl pharmacophore provide a benchmark SAR reference point for medicinal chemistry optimization campaigns targeting peripheral sodium channel inhibition.

Structure-Activity Relationship Benchmark for Bis(4-fluorophenyl)methyl-Substituted Nav1.8 Inhibitors

The direct SAR data establishing 3.1-fold potency advantage over the asymmetric (2-fluorophenyl)(4-fluorophenyl)methyl analog [2] positions this compound as a critical SAR benchmark for evaluating the contribution of bis(4-fluorophenyl)methyl substitution to Nav1.8 target engagement. This evidence supports compound procurement as a reference standard in SAR-driven lead optimization programs within the naphthyridine-carbonitrile inhibitor class.

In Vitro Selectivity Profiling Reference for Nav1.x Channel Panel Screening

While full Nav1.x selectivity panel data remain to be established for this specific compound, its potent inhibition of human Nav1.8 in patch-clamp assays [1] supports its utility as a positive control in selectivity screening cascades across Nav1.2, Nav1.5, Nav1.6, and Nav1.7 isoforms. The bis(4-fluorophenyl)methyl motif has been associated with favorable selectivity profiles in related Nav1.8 inhibitor series , suggesting this compound may serve as a reference point for isoform selectivity optimization.

Medicinal Chemistry Lead Optimization Starting Point for In Vivo Pain Model Studies

The compound's physicochemical properties (MW = 499.6 Da, cLogP = 4.77) near Lipinski thresholds [3], combined with its Nav1.8 inhibitory activity (IC50 = 190 nM) [1], support its consideration as a lead-like scaffold for further optimization toward in vivo efficacy studies in rodent pain models. The established SAR within the naphthyridine-carbonitrile series provides a rational starting point for property-guided medicinal chemistry refinement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-332

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.